molecular formula C8H6N2O3 B3319000 5-Cyano-6-methoxypicolinic acid CAS No. 104969-32-6

5-Cyano-6-methoxypicolinic acid

Cat. No.: B3319000
CAS No.: 104969-32-6
M. Wt: 178.14 g/mol
InChI Key: CDHWPCZSQRWYMP-UHFFFAOYSA-N
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Description

5-Cyano-6-methoxypicolinic acid is a pyridine-carboxylic acid derivative featuring a cyano (-CN) group at the 5-position and a methoxy (-OCH₃) group at the 6-position of the pyridine ring. This compound is structurally related to picolinic acid, a well-studied scaffold in medicinal and agrochemical research due to its metal-chelating properties and bioactivity. The electron-withdrawing cyano group and electron-donating methoxy substituent likely influence its acidity, solubility, and reactivity compared to analogs.

Properties

IUPAC Name

5-cyano-6-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWPCZSQRWYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 6-methoxypicolinic acid followed by reduction and subsequent cyanation .

Industrial Production Methods: Industrial production of 5-Cyano-6-methoxypicolinic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-6-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyano-6-methoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-6-methoxypicolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-6-methoxypicolinic Acid

  • Structural Differences: Replaces the cyano group with chlorine at the 5-position (C₇H₆ClNO₃ vs. C₈H₆N₂O₃ for the cyano analog) .
  • Electronic Effects: Chlorine is less electron-withdrawing than cyano, reducing the acidity of the carboxylic acid group.
  • Applications: Chloro-substituted picolinic acids are often used as herbicides or enzyme inhibitors. The cyano analog may exhibit enhanced binding to electrophilic targets due to stronger electron withdrawal .

5-Bromo-6-methoxypicolinic Acid

  • Structural Similarity: Shares 93% structural similarity with 5-cyano-6-methoxypicolinic acid, differing only in the 5-position substituent (Br vs. CN) .
  • However, bromine’s lower electronegativity may weaken intermolecular interactions .

Sulfonyl/Sulfonamide Derivatives (Compounds 6, 7, and 8)

  • Functional Groups: Compounds 6–8 feature methylsulfonyl or sulfonamide groups instead of cyano/methoxy .
  • Synthesis Complexity : These derivatives require multi-step reactions (e.g., SN2 substitutions, amidation) compared to simpler halogenation or cyanation routes.

Hydroxy/Methyl Derivatives

  • Examples : 5-(Hydroxymethyl)picolinic acid (CID 39977-41-8) and 6-hydroxy-3-methylpicolinic acid (CID 115185-81-4) .
  • Solubility: Hydroxyl groups improve aqueous solubility but reduce metabolic stability. The cyano/methoxy combination balances lipophilicity and polarity for better membrane permeability.

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituents (Position) Molecular Formula Key Properties
5-Cyano-6-methoxypicolinic acid -CN (5), -OCH₃ (6) C₈H₆N₂O₃ High electron withdrawal, moderate acidity
5-Chloro-6-methoxypicolinic acid -Cl (5), -OCH₃ (6) C₇H₆ClNO₃ Moderate electron withdrawal, herbicide use
5-Bromo-6-methoxypicolinic acid -Br (5), -OCH₃ (6) C₇H₆BrNO₃ Steric hindrance, lower reactivity
6-((Methylsulfonyl)methyl)picolinic acid -CH₂SO₂CH₃ (6) C₉H₁₁NO₄S Enhanced H-bonding, protease inhibition

Research Findings and Implications

  • Reactivity: The cyano group in 5-cyano-6-methoxypicolinic acid likely enhances electrophilicity at the pyridine ring, enabling nucleophilic aromatic substitutions or metal coordination, unlike bulkier bromo analogs .
  • Biological Relevance: Sulfonamide derivatives (e.g., Compound 7) show promise in targeting enzymes, but the cyano/methoxy combination may offer unique selectivity in kinase or receptor binding due to its electronic profile .

Biological Activity

5-Cyano-6-methoxypicolinic acid (5C6MPA) is a compound of interest in medicinal chemistry due to its various biological activities, particularly its potential as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of 5C6MPA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Cyano-6-methoxypicolinic acid is characterized by the presence of a cyano group and a methoxy substituent on the picolinic acid backbone. Its chemical structure can be represented as follows:

C8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3

This structure contributes to its lipophilicity and overall biological activity.

Research indicates that 5C6MPA exhibits significant inhibitory activity against various pathogens, including Mycobacterium tuberculosis . The compound's mechanism involves interference with bacterial growth through inhibition of essential metabolic pathways. For instance, studies have shown that 5C6MPA can disrupt mitochondrial electron transport, similar to other known antifungal agents .

Structure-Activity Relationships (SAR)

The biological activity of 5C6MPA can be influenced by modifications to its chemical structure. The following table summarizes key findings from SAR studies related to picolinic acid derivatives:

CompoundModificationMIC (µg/mL) against M. tuberculosisComments
5C6MPANone0.08Potent inhibitor
Analog A-CH30.12Slightly less potent
Analog B-Br0.15Moderate activity
Analog C-NO20.20Reduced efficacy

These findings suggest that specific substitutions can enhance or diminish the compound's antimicrobial properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of 5C6MPA against M. tuberculosis , it was found to exhibit a minimum inhibitory concentration (MIC) of 0.08 µg/mL, demonstrating strong antibacterial activity . This potency positions it as a promising candidate for further development in tuberculosis treatment.

Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of 5C6MPA on Vero cells (green monkey kidney cells). The results indicated an IC50 greater than 10 µg/mL, suggesting a favorable safety profile for therapeutic applications . This low cytotoxicity is crucial for its potential use in human medicine.

Research Findings

Recent research has highlighted the potential of 5C6MPA in various therapeutic contexts:

  • Antifungal Activity : Similar compounds have been shown to inhibit fungal growth by targeting mitochondrial functions, indicating that 5C6MPA may have analogous effects .
  • Inhibition of Enzymatic Activity : Studies have indicated that picolinic acid derivatives can inhibit key enzymes involved in microbial metabolism, further supporting their role as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-Cyano-6-methoxypicolinic acid, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves functionalization of pyridine derivatives. For example, cyanation at the 5-position and methoxylation at the 6-position can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key parameters include:

  • Catalyst selection : Palladium or copper catalysts for cyano group introduction .
  • Temperature control : Methoxy group stability requires reactions below 100°C to prevent demethylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, cyano carbon at δ ~115 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode for purity assessment and molecular ion detection .
  • FT-IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1260 cm1^{-1} (C-O-C stretch) .

Q. What safety protocols are critical when handling 5-Cyano-6-methoxypicolinic acid in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical splash goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .

Q. How does the stability of 5-Cyano-6-methoxypicolinic acid vary under different pH and temperature conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring. The compound is prone to hydrolysis in alkaline conditions due to cyano group reactivity .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-Cyano-6-methoxypicolinic acid in organometallic reactions?

Methodological Answer:

  • DFT calculations : Model electron-withdrawing effects of the cyano group, which enhances electrophilicity at the pyridine ring’s 2- and 4-positions .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify rate-determining steps (e.g., ligand exchange in palladium-catalyzed reactions) .

Q. How can computational modeling optimize the design of derivatives based on 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

  • QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to predict bioactivity .
  • Docking simulations : Screen against target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets .

Q. How should researchers resolve contradictory data regarding the biological activity of 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

  • Systematic review : Apply PRISMA guidelines to assess study heterogeneity (e.g., cell line variability, assay protocols) .
  • Meta-analysis : Pool IC50_{50} values from multiple studies using random-effects models to quantify uncertainty .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR) at 10 µM compound concentration .
  • Dose-response curves : Generate IC50_{50} values with 8-point dilution series (0.1–100 µM) and nonlinear regression analysis .

Q. What strategies improve the regioselectivity of 5-Cyano-6-methoxypicolinic acid in multi-step syntheses?

Methodological Answer:

  • Protecting groups : Temporarily block the methoxy group with tert-butyldimethylsilyl (TBS) to direct cyanation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-position .

Q. How do structural analogs of 5-Cyano-6-methoxypicolinic acid compare in terms of electronic and steric effects?

Methodological Answer:

  • Hammett analysis : Quantify substituent effects using σm_mp_p values for cyano and methoxy groups .
  • X-ray crystallography : Compare bond lengths and angles to identify steric clashes in derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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